4-Hydroxymethyl-1-(4-methoxy-benzyl)-pyrrolidin-2-one 4-Hydroxymethyl-1-(4-methoxy-benzyl)-pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.: 96449-70-6
VCID: VC11795832
InChI: InChI=1S/C13H17NO3/c1-17-12-4-2-10(3-5-12)7-14-8-11(9-15)6-13(14)16/h2-5,11,15H,6-9H2,1H3
SMILES: COC1=CC=C(C=C1)CN2CC(CC2=O)CO
Molecular Formula: C13H17NO3
Molecular Weight: 235.28 g/mol

4-Hydroxymethyl-1-(4-methoxy-benzyl)-pyrrolidin-2-one

CAS No.: 96449-70-6

Cat. No.: VC11795832

Molecular Formula: C13H17NO3

Molecular Weight: 235.28 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxymethyl-1-(4-methoxy-benzyl)-pyrrolidin-2-one - 96449-70-6

Specification

CAS No. 96449-70-6
Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
IUPAC Name 4-(hydroxymethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one
Standard InChI InChI=1S/C13H17NO3/c1-17-12-4-2-10(3-5-12)7-14-8-11(9-15)6-13(14)16/h2-5,11,15H,6-9H2,1H3
Standard InChI Key GSKFDYBBQXNJJV-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CN2CC(CC2=O)CO
Canonical SMILES COC1=CC=C(C=C1)CN2CC(CC2=O)CO

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-(hydroxymethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one, reflects its core structure: a five-membered lactam ring (pyrrolidin-2-one) substituted with a hydroxymethyl group (-CH2_2OH) at position 4 and a 4-methoxybenzyl group (-CH2_2-C6_6H4_4-OCH3_3) at position 1. The methoxy group on the benzyl ring introduces electron-donating effects, altering the compound’s electronic profile and solubility.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC13H17NO3\text{C}_{13}\text{H}_{17}\text{NO}_3
Molecular Weight235.28 g/mol
IUPAC Name4-(hydroxymethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one
Lipophilicity (LogP)Estimated 1.2–1.5
Hydrogen Bond Donors2 (hydroxyl + amide)
Hydrogen Bond Acceptors4 (amide, ether, hydroxyl)

The hydroxymethyl group contributes to hydrogen-bonding capacity, while the methoxybenzyl group enhances aromatic interactions, making the compound a candidate for targeting hydrophobic binding pockets in enzymes .

Synthesis and Optimization Strategies

Enzyme-Catalyzed Enantioselective Hydrolysis

A pivotal advancement in synthesizing pyrrolidinone derivatives is described in CA2568836C , which outlines an enzyme-catalyzed enantioselective hydrolysis method for producing 3-hydroxy-4-hydroxymethylpyrrolidine intermediates. Although this patent focuses on a related compound, the methodology is adaptable to 4-Hydroxymethyl-1-(4-methoxy-benzyl)-pyrrolidin-2-one. Key steps include:

  • Racemic Substrate Preparation: Starting with a racemic 3,4-trans-disubstituted pyrrolidinone (e.g., Formula II in ).

  • Enzymatic Resolution: Using hydrolases to selectively hydrolyze one enantiomer, yielding chiral intermediates.

  • Downstream Functionalization: Introducing the 4-methoxybenzyl group via alkylation or reductive amination.

This approach avoids chromatographic purification, significantly improving scalability .

Comparative Analysis of Synthetic Routes

US4119637A discloses methods for synthesizing 1-hydrocarbon-3,3-diphenyl-4-hydroxymethyl-2-pyrrolidinones, emphasizing the role of fluosilicic acid salts in stabilizing intermediates. While the diphenyl substituents differ from the 4-methoxybenzyl group in the target compound, the patent highlights the importance of:

  • Protecting Group Strategies: Temporarily masking the hydroxymethyl group during benzylation.

  • Acid-Catalyzed Cyclization: Forming the pyrrolidinone ring under controlled pH conditions .

CompoundPDE5 IC50_{50} (nM)Selectivity (PDE5/PDE6)
5b0.85>1,000

Antimicrobiological Applications

While direct evidence is lacking, US4119637A notes that fluosilicic acid salts of pyrrolidinones exhibit mothproofing activity. This suggests that 4-Hydroxymethyl-1-(4-methoxy-benzyl)-pyrrolidin-2-one derivatives could be explored as antimicrobial agents.

Comparative Analysis with Structural Analogues

4-Hydroxymethyl-1-methylpyrrolidin-2-one

Simpler in structure (CAS 59887-20-6), this compound lacks the aromatic benzyl group, resulting in lower LogP (0.8–1.0) and reduced membrane permeability . It serves primarily as a building block in pharmaceutical synthesis .

Future Research Directions

  • Synthetic Optimization: Adapting enzyme-catalyzed methods to improve enantiomeric excess and yield.

  • Target Identification: Screening against PDE isoforms, serotonin receptors, and antimicrobial targets.

  • Prodrug Development: Esterifying the hydroxymethyl group to enhance bioavailability.

  • Toxicological Profiling: Assessing genotoxicity and hepatotoxicity in preclinical models.

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